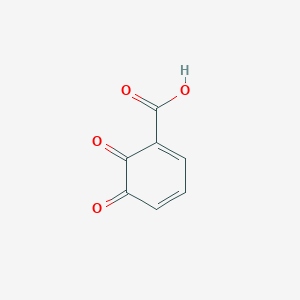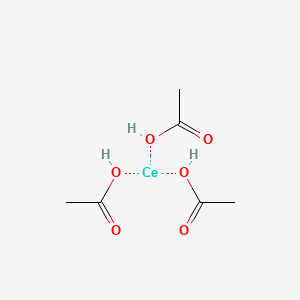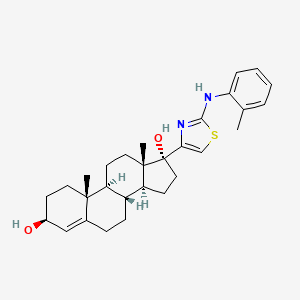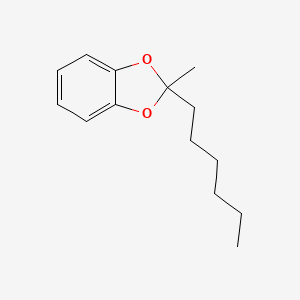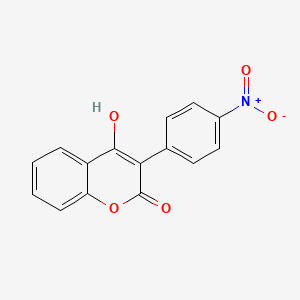![molecular formula C24H44ClNO2 B13785075 [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride CAS No. 68413-50-3](/img/structure/B13785075.png)
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride typically involves the reaction of 4-dodecylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with trimethylamine to yield the final quaternary ammonium compound. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like toluene or ethanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of reactants
Reaction Control: Advanced monitoring systems to maintain optimal reaction conditions
Purification: Multi-step purification processes, including crystallization and filtration, to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced under specific conditions to yield simpler amines
Substitution: Participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, hydroxides
Major Products Formed
Oxidation Products: Phenolic oxides, dodecylphenol derivatives
Reduction Products: Secondary and tertiary amines
Substitution Products: Various substituted ammonium compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is used as a surfactant in emulsion polymerization and as a phase transfer catalyst in organic synthesis.
Biology
In biological research, it is employed to study membrane interactions and as a component in cell lysis buffers due to its ability to disrupt lipid bilayers.
Medicine
Medically, it is explored for its antimicrobial properties and potential use in drug delivery systems, particularly in targeting bacterial cell membranes.
Industry
Industrially, it is utilized in formulations of detergents, fabric softeners, and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetyltrimethylammonium Bromide (CTAB)
- Benzalkonium Chloride
- Dodecyltrimethylammonium Chloride
Comparison
Compared to similar compounds, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride offers unique advantages such as:
- Enhanced Membrane Disruption: Due to the presence of the phenoxy group
- Higher Solubility: In organic solvents, making it versatile for various applications
- Greater Stability: Under a wide range of pH conditions
These properties make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
68413-50-3 |
|---|---|
Molekularformel |
C24H44ClNO2 |
Molekulargewicht |
414.1 g/mol |
IUPAC-Name |
[3-(4-dodecylphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-22-16-18-24(19-17-22)27-21-23(26)20-25(2,3)4;/h16-19,23,26H,5-15,20-21H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QJSUWTKXJNVMQU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCC(C[N+](C)(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
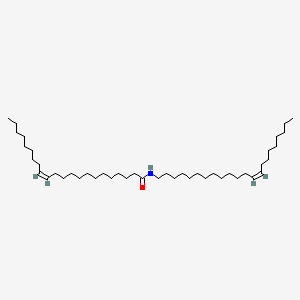
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
